molecular formula C9H8BrF2NOS B8199522 5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide

Cat. No.: B8199522
M. Wt: 296.13 g/mol
InChI Key: UWSQPICMZLWZPV-UHFFFAOYSA-N
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Description

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide typically involves the following steps:

    Cyclobutylation: The 3,3-difluorocyclobutyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclobutyl halide with a nucleophile, such as a thiophene derivative.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the brominated thiophene derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiophene ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

    Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions, forming new amide or ester derivatives.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Cyclobutylation: Cyclobutyl halides, nucleophiles

    Amidation: Amines, N,N’-dicyclohexylcarbodiimide (DCC)

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄)

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives

    Oxidation Products: Oxidized thiophene derivatives

    Reduction Products: Reduced thiophene derivatives

    Amide and Ester Derivatives: New amide and ester compounds

Scientific Research Applications

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.

    Materials Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromine and difluorocyclobutyl groups can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring’s electronic properties also play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide
  • 5-Bromo-N-(3,3-difluorocyclobutyl)-1,3-thiazole-4-carboxamide

Uniqueness

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NOS/c10-7-1-5(4-15-7)8(14)13-6-2-9(11,12)3-6/h1,4,6H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSQPICMZLWZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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